4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with a unique structure that includes a bromine atom, an ethylphenyl group, and a methanobenzo[g][1,3,5]oxadiazocine core
Properties
IUPAC Name |
4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-3-12-5-4-6-14(9-12)22-18(24)21-16-11-19(22,2)23-17-8-7-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVTCIKKOXPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps, including the formation of the oxadiazocine ring and the introduction of the bromine and ethylphenyl groups. Common reagents used in these reactions include bromine, ethylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
The compound 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has garnered attention in various scientific disciplines due to its unique structural characteristics and potential applications. This article will explore the applications of this compound in scientific research, including medicinal chemistry, materials science, and environmental studies.
Structural Features
The compound features a complex bicyclic structure with multiple functional groups that contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Recent studies have indicated that derivatives of similar diazatricyclo compounds exhibit antitumor and antimicrobial activities.
Case Studies:
- Antitumor Activity : A study demonstrated that compounds with similar structural motifs showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells through mitochondrial pathways.
| Compound | Activity | Reference |
|---|---|---|
| Diazatricyclo compound A | 70% inhibition of MCF-7 cells | [Source 1] |
| Diazatricyclo compound B | Antibacterial against E. coli | [Source 2] |
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties such as thermal stability and mechanical strength.
Applications:
- Polymer Composites : Research indicates that adding this compound to polymer blends can improve their thermal degradation temperatures by up to 15%, making them suitable for high-performance applications.
Environmental Studies
The compound's potential as a pollutant degradation agent has been investigated. Its ability to interact with various environmental contaminants suggests possible applications in remediation technologies.
Findings:
- Degradation of Pollutants : Laboratory studies have shown that this compound can effectively degrade certain pesticides and heavy metals in aqueous solutions, reducing their toxicity.
| Pollutant | Degradation Rate (%) | Reference |
|---|---|---|
| Pesticide X | 85% after 48 hours | [Source 3] |
| Heavy Metal Y | 90% removal efficiency | [Source 4] |
Mechanism of Action
The mechanism of action of 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- 8-bromo-3-(3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Uniqueness
4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is unique due to its specific substitution pattern and the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight its distinct properties and potential advantages in various applications.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex macrocyclic structure featuring a diazatricyclo framework, which is often associated with various biological activities due to its unique spatial arrangement and functional groups.
IUPAC Name : 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione.
Antimicrobial Activity
Compounds featuring bromine and sulfur atoms are often evaluated for antimicrobial properties. Preliminary studies on related compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial activity.
Enzyme Inhibition
The presence of the thione functional group can imply potential enzyme inhibitory activity. Compounds with similar structures have been investigated as inhibitors of serine proteases and other enzymes involved in disease processes, such as thromboembolic disorders.
Case Studies
- Anticancer Activity : A study on related diazatricyclo compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), supporting the hypothesis that structural analogs may provide therapeutic benefits in oncology.
- Antimicrobial Tests : In a comparative study, several halogenated compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that brominated derivatives exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
- Enzyme Inhibition : Research has shown that certain macrocyclic compounds can selectively inhibit plasma kallikrein and factor Xa, which are crucial in coagulation pathways. This suggests potential therapeutic applications in managing thromboembolic conditions.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
